2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile
Overview
Description
“2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile” is a chemical compound . It’s related to a group of compounds that have shown high anti-tumor activity .
Synthesis Analysis
The synthesis of similar compounds has been achieved by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The key stage of the synthesis is the formation of the azepine ring under the Eschweiler–Clark reaction conditions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the formation of the azepine ring under the Eschweiler–Clark reaction conditions . The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthesis and Structural Characterization : Studies have detailed the synthesis routes and structural characterization of benzazepine derivatives, which are related to the chemical structure of interest. For instance, research by Guerrero et al. (2014) outlines the synthesis of four related benzazepine derivatives, including their hydrogen-bonded assembly across different dimensions, which could provide insights into the synthesis and structural aspects of the compound (Guerrero et al., 2014).
X-ray Diffraction Data : The compound's structural elucidation could also be informed by X-ray diffraction data, as demonstrated by Macías et al. (2011), who provided such data for similar benzazepine derivatives (Macías et al., 2011).
Molecular Modifications and Applications
Molecular Modifications : Research has explored various molecular modifications of benzazepine derivatives, which can lead to different chemical properties and potential applications. A study by Annedi et al. (2012) discussed the design and synthesis of a novel class of benzazepine derivatives as selective inhibitors of human neuronal nitric oxide synthase, demonstrating the therapeutic potential of such compounds (Annedi et al., 2012).
Versatile Synthetic Routes : The work by Guerrero et al. (2019) on a concise and versatile synthetic route to tetrahydro-1-benzazepines highlights the flexibility in synthesizing these compounds, which could be relevant for the compound of interest (Guerrero et al., 2019).
Theoretical and Computational Studies
- Molecular Modeling : Theoretical studies, such as the one conducted by Eresko et al. (2020), involving molecular modeling and NMR spectroscopy, provide deep insights into the structural and electronic properties of benzazepine derivatives, which can be crucial for understanding the behavior and reactivity of the compound (Eresko et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a 2,3-benzodiazepine core have been actively studied as noncompetitive ampa receptor antagonists .
Mode of Action
It’s known that noncompetitive ampa receptor antagonists prevent the activation of ampa receptors, thereby inhibiting the fast synaptic transmission in the central nervous system .
Biochemical Pathways
The inhibition of ampa receptors can affect various neurological pathways, potentially leading to anxiolytic and antiepileptic effects .
Result of Action
The inhibition of ampa receptors can lead to a decrease in neuronal excitability, which may result in anxiolytic and antiepileptic effects .
Properties
IUPAC Name |
2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-14-12-16(9-10-17(14)13-20)19(22)21-11-5-4-7-15-6-2-3-8-18(15)21/h2-3,6,8-10,12H,4-5,7,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFGCBODBVCSRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144345 | |
Record name | 2-Methyl-4-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335155-20-9 | |
Record name | 2-Methyl-4-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335155-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzonitrile, 2-methyl-4-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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